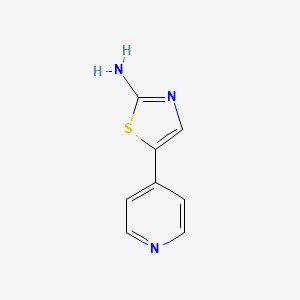

5-(Pyridin-4-yl)thiazol-2-amine

Vue d'ensemble

Description

“5-(Pyridin-4-yl)thiazol-2-amine” is a chemical compound that has been studied for its potential applications in various fields . It is known to be an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions . It has also been studied as a potential inhibitor of protein kinases, which could be useful in the treatment of cell proliferative diseases and conditions .

Synthesis Analysis

The synthesis of “5-(Pyridin-4-yl)thiazol-2-amine” has been described in several studies . For instance, one study reported the synthesis of a similar compound, “4-(Pyridin-4-yl)thiazol-2-amine”, as a corrosion inhibitor for mild steel in 1 M HCl solution . Another study described the synthesis of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties .Molecular Structure Analysis

The molecular structure of “5-(Pyridin-4-yl)thiazol-2-amine” has been analyzed in several studies . For example, one study used quantum chemistry calculations to study the relationship between the inhibition efficiency and molecular structure of the inhibitor . Another study reported the protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles .Chemical Reactions Analysis

The chemical reactions involving “5-(Pyridin-4-yl)thiazol-2-amine” have been studied . For instance, one study showed that the dissolution of mild steel is an endothermic process and was influenced by PTA inhibitors . Another study reported the synthesis of novel thiazole, pyranothiazole, thiazolo [4,5- .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Pyridin-4-yl)thiazol-2-amine” have been analyzed in several studies . For instance, one study reported that it is an effective corrosion inhibitor for mild steel in an acid medium . Another study provided the hazard statements for a similar compound, "4-(Pyridin-4-yl)thiazol-2-amine" .Applications De Recherche Scientifique

Quantum Chemical Analysis

5-(Pyridin-4-yl)thiazol-2-amine is recognized for its diverse isomeric structures and electron-donating properties. Quantum chemical analysis reveals six competitive isomeric structures for this compound, with some possessing divalent N(I) character. The competition between thiazole and pyridine groups for accommodating tautomeric hydrogen plays a crucial role in its structural dynamics (Bhatia, Malkhede & Bharatam, 2013).

Synthesis and Anticancer Evaluation

This compound is vital in the synthesis of various heterocyclic moieties, including oxadiazoles, thiadiazoles, and triazoles. These derivatives have shown significant in vitro anticancer activity against various human cancer cell lines, with certain Mannich bases demonstrating potent efficacy (Abdo & Kamel, 2015).

Catalytic Activity in Semiconducting Complexes

The compound has been utilized in the synthesis of novel ruthenium(II) complexes, showcasing its relevance in catalytic activities. These complexes have demonstrated significant potential in the transfer hydrogenation of acetophenone, also showing semiconducting behavior (Şerbetçi, 2013).

Molecular Docking and Antimicrobial Potential

In molecular docking studies, derivatives of this compound have shown good binding energy with cathepsin D, indicating potential as anticancer agents. Additionally, its antimicrobial potential has been evaluated, with most synthesized derivatives exhibiting good to moderate activity against various bacterial strains (Rizk et al., 2020).

Corrosion Inhibition

4-(Pyridin-3-yl) thiazol-2-amine has been studied for its effectiveness as a corrosion inhibitor for copper in acidic solutions. It has shown high inhibition efficiency, with theoretical studies supporting its protective capabilities (Farahati et al., 2020).

Structural Characterization and Tautomerism

The compound has been extensively studied for its structural characteristics and tautomerism. Various derivatives of this compound have been synthesized and characterized, providing insights into their molecular structures and potential applications in various fields (Gzella et al., 2014).

Safety And Hazards

The safety and hazards associated with “5-(Pyridin-4-yl)thiazol-2-amine” have been reported in several studies . For example, one study provided the hazard statements for a similar compound, "4-(Pyridin-4-yl)thiazol-2-amine" . Another study provided the safety data sheet for "5-(pyridin-4-yl)thiazol-2-amine" .

Orientations Futures

The future directions for the study of “5-(Pyridin-4-yl)thiazol-2-amine” could include further investigations into its potential applications in various fields . For instance, one study suggested that research has been ongoing, and a host of potential drug molecules have been customized for clinical use . Another study reported the synthesis of new (5Z) 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones .

Propriétés

IUPAC Name |

5-pyridin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQWEGWMBDAOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677944 | |

| Record name | 5-(Pyridin-4-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-4-yl)thiazol-2-amine | |

CAS RN |

40353-55-7 | |

| Record name | 5-(Pyridin-4-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

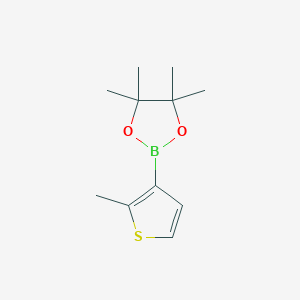

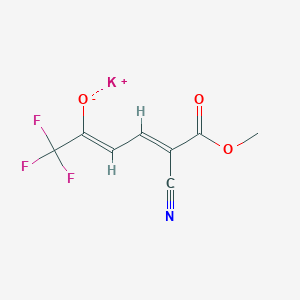

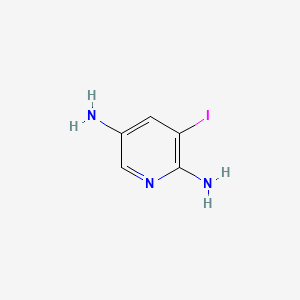

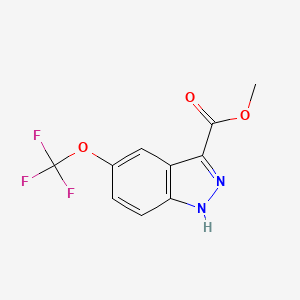

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

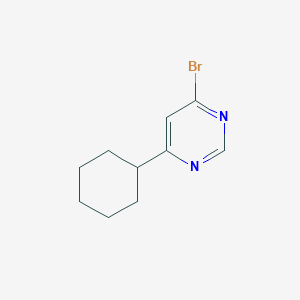

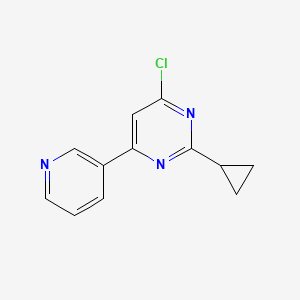

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1463092.png)